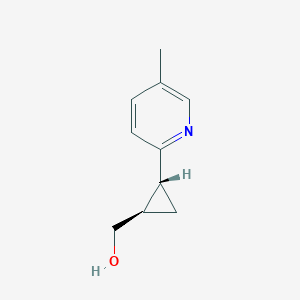

trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

[(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-10(11-5-7)9-4-8(9)6-12/h2-3,5,8-9,12H,4,6H2,1H3/t8-,9+/m0/s1 |

InChI Key |

AZNTYSNEGQNUTQ-DTWKUNHWSA-N |

Isomeric SMILES |

CC1=CN=C(C=C1)[C@@H]2C[C@H]2CO |

Canonical SMILES |

CC1=CN=C(C=C1)C2CC2CO |

Origin of Product |

United States |

Preparation Methods

Ethyl Diazoacetate-Mediated Cyclopropanation

A widely adopted method employs ethyl diazoacetate under thermal conditions to generate the cyclopropane core. In a representative procedure:

-

Reagents : 2-Vinyl-5-methylpyridine (16 g, 0.14 mol), ethyl diazoacetate (43 mL, 0.41 mol), toluene (0.30 L).

-

Conditions : Heating at 100°C for 3 hours under inert atmosphere.

-

Outcome : Ethyl 2-(5-methylpyridin-2-yl)cyclopropanecarboxylate is obtained as an oil in 41% yield after silica gel chromatography.

The reaction proceeds via a [2+1] cycloaddition mechanism, where the diazo compound decomposes to a carbene intermediate that inserts into the vinyl pyridine’s double bond. Steric effects from the pyridine’s methyl group influence regioselectivity, favoring trans-diastereomer formation due to reduced torsional strain.

Reduction of Cyclopropanecarboxylate Esters

Conversion of the ester intermediate to the primary alcohol is achieved through hydride reduction, a critical step for introducing the methanol functionality.

Lithium Aluminum Hydride (LAH) Reduction

LAH in tetrahydrofuran (THF) at 0°C selectively reduces the ester without affecting the pyridine ring:

-

Reagents : Ethyl 2-(5-methylpyridin-2-yl)cyclopropanecarboxylate (5.0 g, 24 mmol), LAH (55 mL of 1 M solution in THF).

-

Conditions : 30-minute reaction at 0°C, followed by careful quenching with water and NaOH.

-

Outcome : Racemic this compound is isolated in 85% yield after filtration and concentration.

Stereochemical Resolution of trans-Diastereomers

The trans configuration is essential for biological activity, necessitating enantioselective synthesis or resolution.

Chiral Supercritical Fluid Chromatography (SFC)

Racemic trans-alcohols are resolved using preparative SFC with chiral stationary phases:

Asymmetric Cyclopropanation Strategies

Emerging approaches employ chiral catalysts to induce enantioselectivity during cyclopropanation, though these methods are less documented for pyridine substrates. Potential catalysts include dirhodium complexes or copper-bisoxazolines, which achieve ee >90% in analogous systems.

Industrial-Scale Adaptations

Patent data informs potential scale-up strategies:

-

Catalyst Recycling : Raney nickel reused for 5 cycles with <5% activity loss.

-

Solvent Selection : Cycloheptane minimizes ring-opening side reactions vs. polar solvents (9.8% n-butanol in THF vs. 2.1% in cycloheptane).

-

Continuous Flow : Microreactor systems proposed for diazoacetate reactions to enhance safety and mixing efficiency .

Chemical Reactions Analysis

Cyclopropane Ring Opening

The cyclopropane ring undergoes ring-opening reactions under specific conditions, a hallmark of cyclopropyl systems. These reactions are driven by the inherent strain of the ring and can occur via:

-

Acidic or basic catalysis : The ring can open to form functionalized products (e.g., alkenes, alkanes) depending on the reagent and conditions .

-

Radical intermediates : Cyclopropylmethyl radicals, formed during reactions like hydroxylation, rapidly ring-open due to high strain, leading to products such as cyclopropylmethanol derivatives .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Ring Opening | H⁺/H₂O | Functionalized alkenes/alkanes |

| Radical-Mediated Opening | Oxidative conditions | Ring-opened alcohols (e.g., cyclopropylmethanol derivatives) |

Substitution and Functionalization

The cyclopropane ring and pyridine substituent enable substitution reactions:

-

Hydrogen substitution : Reactions with halogenating agents or nucleophiles can introduce new functional groups on the cyclopropane.

-

Metal-catalyzed cross-coupling : The pyridine ring may coordinate with metal catalysts (e.g., palladium), facilitating coupling reactions with aryl halides or other partners.

Biological Interaction Mechanisms

Research on similar cyclopropyl-pyridine derivatives highlights:

-

Enzyme binding : Pyridine rings interact with biological targets (e.g., kinases) via hydrogen bonding or π-π stacking, influencing therapeutic efficacy .

-

Radical trapping : In oxidative environments, cyclopropylmethyl radicals may act as reactive intermediates, modulating cellular pathways .

Key Research Findings

-

Radical reactivity : Cyclopropylmethyl radicals ring-open rapidly (≈10¹⁰ s⁻¹), influencing reaction pathways in biological systems .

-

Therapeutic potential : Pyridine-cyclopropane hybrids are explored in drug discovery for kinase inhibition and immunotherapy applications .

-

Stability factors : Substituent effects (e.g., methyl groups) on the pyridine ring can enhance metabolic stability and bioavailability .

Scientific Research Applications

Inhibition of Phosphodiesterase Enzymes

One of the most notable applications of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol is its role as an inhibitor of phosphodiesterase enzymes. These enzymes are crucial in regulating cellular signaling pathways, particularly those involving cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, the compound may influence various physiological processes, making it a candidate for therapeutic applications in conditions like schizophrenia and cognitive impairments.

Potential Antipsychotic Effects

Research indicates that this compound may exhibit antipsychotic effects through its interaction with serotonin receptors, particularly the 5-HT2C receptor. This receptor is known to play a significant role in mood regulation and psychotic disorders. The compound's selectivity towards this receptor could lead to the development of new antipsychotic medications with improved efficacy and reduced side effects compared to existing treatments .

Interaction Studies

Understanding the binding affinity and selectivity of this compound towards specific enzymes or receptors is crucial for optimizing its pharmacological profile. Techniques such as surface plasmon resonance and X-ray crystallography are employed to elucidate these interactions at the molecular level. Such studies provide insights into how modifications to the compound's structure might enhance its therapeutic efficacy.

Mechanism of Action

The mechanism by which [(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of pyridinylcyclopropylmethanol derivatives. Below is a detailed comparison with three analogous compounds synthesized in the same study :

Structural Variations

| Compound Name | Pyridinyl Substituent | Cyclopropane Configuration | Key Functional Groups |

|---|---|---|---|

| trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol (I-7) | 5-Methyl | (1S,2S)-trans | Methanol, pyridine |

| trans-(2-(Pyridin-2-YL)cyclopropyl)methanol (I-6) | None | (1S,2S)-trans | Methanol, pyridine |

| trans-(2-(5-Methoxypyridin-2-YL)cyclopropyl)methanol (I-11) | 5-Methoxy | (1S,2S)-trans | Methanol, pyridine, methoxy |

Selectivity Profiles

Research Implications

The structural optimization from I-6 to I-7 highlights the critical role of pyridinyl substituents in balancing potency, selectivity, and drug-like properties. The 5-methyl group in I-7 emerged as a superior modification over bulkier or polar groups (e.g., methoxy in I-11 ), aligning with the requirements for CNS-targeted therapeutics .

Biological Activity

Trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a cyclopropyl group and a 5-methylpyridine moiety, may confer specific pharmacological properties that could be beneficial in drug development. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13NO

- Molecular Weight : 163.22 g/mol

- Structural Features : The compound consists of a cyclopropyl ring attached to a methanol group and a 5-methylpyridine substituent. This configuration allows for unique interactions within biological systems.

This compound primarily acts as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. These enzymes play critical roles in cellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. By inhibiting PDE activity, the compound may enhance intracellular levels of these signaling molecules, potentially leading to therapeutic effects in various conditions, including schizophrenia and cognitive impairments.

In Vitro Studies

- Phosphodiesterase Inhibition : Studies have shown that this compound exhibits significant inhibitory activity against PDE10A. This inhibition is crucial for enhancing dopaminergic signaling, which is often disrupted in psychiatric disorders .

- Binding Affinity : Interaction studies using techniques such as surface plasmon resonance have demonstrated that the compound binds selectively to PDE enzymes, suggesting its potential as a lead compound in drug discovery.

- Case Study : A recent investigation into the pharmacological profile of this compound indicated that it could improve cognitive function in animal models of schizophrenia by modulating dopaminergic pathways.

Structure-Activity Relationship (SAR)

The structural uniqueness of this compound has led to several comparative studies with related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| MK-8189 | N/A | Potent PDE10A inhibitor in clinical trials for schizophrenia |

| 6-Methylpyridin-2-one derivatives | N/A | Positive allosteric modulators targeting GluN2A receptors |

| Cyclopropylmethanol derivatives | N/A | Diverse reactivity and medicinal applications |

These comparisons highlight the compound's potential advantages over other similar structures, particularly in terms of selectivity and potency against specific biological targets.

Therapeutic Applications

The potential applications of this compound are primarily focused on:

- Psychiatric Disorders : Its role as a PDE10A inhibitor suggests therapeutic possibilities in treating schizophrenia and other cognitive disorders.

- Neurodegenerative Conditions : By enhancing cyclic nucleotide signaling, it may also have implications for neuroprotection and cognitive enhancement.

Safety and Toxicity

While the biological activity is promising, safety profiles must be established through comprehensive toxicological studies. Preliminary data indicate that the compound may interact with various enzymes and receptors, necessitating further investigation into its safety and side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.